molecular formula C15H23N3O2S B1438885 N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine CAS No. 1105188-34-8

N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine

Cat. No.: B1438885
CAS No.: 1105188-34-8
M. Wt: 309.4 g/mol
InChI Key: LMOLAOHCAVZAIM-UHFFFAOYSA-N
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Description

N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of the benzo[d]thiazole ring system in the structure contributes to its biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method includes the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine can be compared with other benzo[d]thiazole derivatives, such as:

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides

These compounds share a similar core structure but differ in their substituents, which can affect their biological activities and applications

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-5-18(6-2)10-9-16-15-17-13-11(19-3)7-8-12(20-4)14(13)21-15/h7-8H,5-6,9-10H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOLAOHCAVZAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(C=CC(=C2S1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601163659
Record name N2-(4,7-Dimethoxy-2-benzothiazolyl)-N1,N1-diethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105188-34-8
Record name N2-(4,7-Dimethoxy-2-benzothiazolyl)-N1,N1-diethyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105188-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-(4,7-Dimethoxy-2-benzothiazolyl)-N1,N1-diethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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